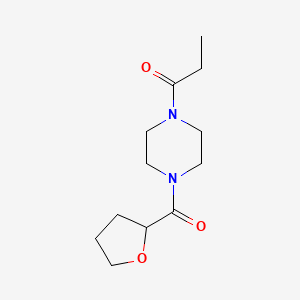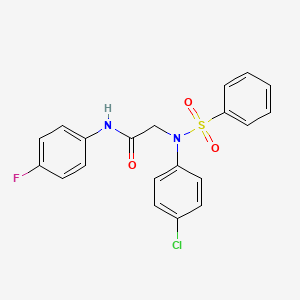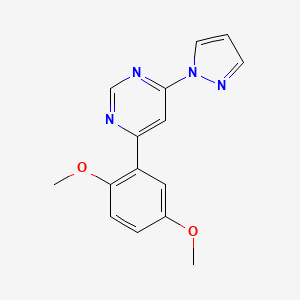
5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as AITC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
科学的研究の応用
5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antifungal, and antimicrobial properties, making it a promising candidate for the development of new drugs. 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play a role in cell growth and division. 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been found to exhibit antifungal and antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be difficult to synthesize, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of new drugs based on 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide's anticancer and antimicrobial properties. Another area of interest is the study of 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide's potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide's mechanism of action and its potential applications in various fields of scientific research.
合成法
5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through various methods, including the reaction of 4-isopropylphenylhydrazine with phenyl isocyanate and triethyl orthoformate, followed by the addition of sodium azide and copper sulfate. Another method involves the reaction of 4-isopropylphenylhydrazine with phenyl isocyanate and 5-aminotetrazole, followed by the addition of acetic anhydride and sodium acetate.
特性
IUPAC Name |
5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12(2)13-8-10-14(11-9-13)20-18(24)16-17(19)23(22-21-16)15-6-4-3-5-7-15/h3-12H,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCNPBXAPDDCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine](/img/structure/B5109416.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5109425.png)
![4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5109434.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide](/img/structure/B5109445.png)
![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5109449.png)
![2-ethoxyethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5109457.png)

![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5109464.png)
![5-ethyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5109477.png)


